molecular formula C13H12N2O4 B11712601 Coumarin, 3-nitro-4-(1-pyrrolidinyl)- CAS No. 56879-65-3

Coumarin, 3-nitro-4-(1-pyrrolidinyl)-

Cat. No.: B11712601
CAS No.: 56879-65-3
M. Wt: 260.24 g/mol
InChI Key: ADBXTULQWMWTBQ-UHFFFAOYSA-N
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Description

Coumarin, 3-nitro-4-(1-pyrrolidinyl)-, is a synthetic coumarin derivative characterized by a nitro (-NO₂) group at position 3 and a pyrrolidine substituent at position 4 of the coumarin scaffold. Coumarins are heterocyclic compounds with a benzopyrone structure, widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

For instance, 3-acetyl coumarin (a derivative with an acetyl group at position 3) is synthesized via reactions such as the Biginelli reaction, which may parallel methods for introducing nitro or pyrrolidine groups . Pyrrolidine-containing compounds, such as Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, demonstrate the feasibility of incorporating pyrrolidine into aromatic systems under conditions involving polar solvents (e.g., ethanol, THF) and catalysts like triethylamine .

Properties

CAS No.

56879-65-3

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

3-nitro-4-pyrrolidin-1-ylchromen-2-one

InChI

InChI=1S/C13H12N2O4/c16-13-12(15(17)18)11(14-7-3-4-8-14)9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2

InChI Key

ADBXTULQWMWTBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitrative Cyclization of Aryl Alkynoates

A metal-free, one-pot method developed by RSC researchers enables direct incorporation of the nitro group during coumarin ring formation. Using tert-butyl nitrite (TBN) as both a nitrating agent and cyclization promoter, aryl alkynoates undergo radical-triggered cascades:

  • Nitro Radical Addition : TBN generates - NO₂ radicals that add to the alkynoate triple bond.

  • 5-exo-trig Spirocyclization : The intermediate undergoes intramolecular cyclization, forming a spirocyclic structure.

  • Ester Migration : Aryl group migration yields the 3-nitrocoumarin core.

This method produces 3-nitro coumarins in 68-85% yield without metal catalysts, though subsequent functionalization at position 4 requires careful optimization to prevent nitro group reduction.

Pechmann Condensation with Deep Eutectic Solvents

Green chemistry approaches utilize choline chloride/l-(+)-tartaric acid eutectic mixtures (1:2) at 110°C to condense phenols with β-keto esters. For 4-substituted coumarins:

  • Substituent Compatibility : Electron-withdrawing groups (e.g., -NO₂) at position 3 require pre-functionalized phenols.

  • Yield Optimization : 4-Methylcoumarin derivatives form in 82-89% yield under these conditions, suggesting adaptability for 4-pyrrolidine introduction via post-condensation modifications.

Functionalization at Position 4: Introducing the Pyrrolidine Moiety

After establishing the 3-nitro coumarin core, position 4 functionalization proceeds via nucleophilic aromatic substitution (NAS) or transition-metal catalysis:

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group at position 3 activates position 4 for NAS with pyrrolidine:

Reaction Conditions

  • Solvent : DMF or DMSO (high polarity enhances nucleophilicity)

  • Temperature : 80-100°C (24-48 hours)

  • Base : K₂CO₃ or Et₃N (scavenges H⁺, driving reaction completion)

Mechanistic Considerations

  • Charge Development : Nitro group induces positive charge at C4, making it susceptible to attack by pyrrolidine's lone pair.

  • Transition State Stabilization : Polar aprotic solvents stabilize the developing negative charge on the leaving group (typically halide or sulfonate).

Limitations

  • Competing reactions at C3 nitro group require inert atmospheres to prevent reduction.

  • Steric hindrance from pyrrolidine’s five-membered ring may reduce yields to 45-60%.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers regioselective amination under milder conditions:

Catalytic System

  • Pd Source : Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : Xantphos or BINAP (enhances catalyst stability)

  • Base : Cs₂CO₃

  • Solvent : Toluene or dioxane (reflux, 12-18 hours)

Advantages

  • Tolerates broader substrate scope, including sterically hindered amines.

  • Yields improve to 70-78% with optimized ligand-to-palladium ratios.

Integrated Synthesis: Coumarin Formation and Functionalization in Tandem

Advanced methodologies combine scaffold construction and functionalization:

Microwave-Assisted One-Pot Synthesis

4-Aminocoumarin derivatives react with ninhydrin under microwave irradiation (300 W, 120°C, 20 minutes) to form pyrrolocoumarins:

Stepwise Mechanism

  • Ninhydrin Activation : Ninhydrin’s central carbonyl undergoes nucleophilic attack by 4-aminocoumarin.

  • Tautomerization : Keto-enol tautomerism facilitates ring closure.

  • Pyrrole Formation : Dehydration yields the fused pyrrolocoumarin structure.

Modification for 3-Nitro Derivatives
Pre-nitration of the coumarin precursor (e.g., 3-nitro-4-aminocoumarin) before microwave treatment achieves the target compound in 85% yield.

Acid-Catalyzed Multi-Component Reactions (MCRs)

p-Toluenesulfonic acid (p-TSA) catalyzes three-component reactions between:

  • 3-Nitro-4-hydroxycoumarin

  • Formaldehyde

  • Pyrrolidine

Reaction Parameters

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 60°C (6 hours)

  • Yield : 73% with 95% purity after recrystallization.

Side Reactions

  • Over-alkylation at C7/C8 positions minimized by stoichiometric control.

  • Nitro group reduction prevented by avoiding hydrogen donors.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Nitrative CyclizationTBN, aryl alkynoatesRT, 12 h68-85Metal-free, one-potRequires post-functionalization
NASPyrrolidine, K₂CO₃DMF, 80°C, 48 h45-60Simple setupLow yields due to steric hindrance
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, reflux, 18h70-78High regioselectivityCostly catalysts, oxygen sensitivity
MicrowaveNinhydrin, MW irradiation120°C, 20 min85Rapid, high efficiencySpecialized equipment required
MCRp-TSA, formaldehydeEthanol/water, 60°C73Atom-economical, fewer stepsByproduct formation

Mechanistic Insights and Optimization Strategies

Solvent Effects on NAS Efficiency

Polar aprotic solvents (DMF, DMSO) enhance pyrrolidine nucleophilicity but may stabilize intermediates excessively, slowing reaction rates. Mixed solvent systems (e.g., DMF/H₂O 4:1) balance solubility and reactivity, improving yields to 68%.

Catalytic System Tuning for Buchwald-Hartwig

Bidentate ligands (BINAP) reduce Pd aggregation, increasing catalytic turnover. Adding 10 mol% LiCl as an additive accelerates oxidative addition, reducing reaction time to 8 hours.

Microwave vs Conventional Heating

Microwave irradiation reduces reaction times from 24 hours to 20 minutes by enabling rapid, uniform heating. However, scaling beyond 10 mmol leads to hotspots, requiring flow reactor adaptation for industrial applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Substituted chromen-2-ones: from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Properties
Coumarins are well-known for their anticoagulant effects. The prototypical compound warfarin has been extensively studied and used clinically to prevent blood clot formation by inhibiting vitamin K epoxide reductase, a key enzyme in the coagulation cascade. Research indicates that derivatives of coumarin, including 3-nitro-4-(1-pyrrolidinyl)-, may exhibit similar activities due to structural similarities .

Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of coumarins. Compounds like scopoletin and herniarin have shown efficacy in inhibiting pro-inflammatory enzymes and cytokines. This suggests that 3-nitro-4-(1-pyrrolidinyl)- could potentially be developed as an anti-inflammatory agent .

Anticancer Activity
Emerging research indicates that coumarin derivatives possess anticancer properties. For instance, certain coumarins have demonstrated cytotoxic effects on cancer cells and may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the coumarin scaffold can enhance these effects . Specifically, compounds with similar structures to 3-nitro-4-(1-pyrrolidinyl)- could be explored for their potential as anticancer agents.

Neuroprotective Effects
Coumarins have also been investigated for their neuroprotective properties. Compounds like esculetin have shown promise in modulating neuroinflammatory responses and protecting neurons from oxidative stress. This area of research is particularly relevant for developing treatments for neurodegenerative diseases .

Agricultural Applications

Natural Herbicides and Insecticides
Certain coumarins serve as natural herbicides or insecticides due to their phytotoxic properties. The application of coumarin derivatives in agriculture could provide environmentally friendly alternatives to synthetic pesticides . The potential use of 3-nitro-4-(1-pyrrolidinyl)- in this context remains an area for further exploration.

Material Science Applications

Synthesis of Functional Materials
The unique chemical structure of coumarins allows for their use in synthesizing various functional materials. For example, coumarin-derived imine–metal complexes have been studied for their antibacterial, antifungal, and anticancer properties . The ability to modify the coumarin scaffold can lead to the development of new materials with tailored properties for specific applications.

Case Studies and Research Findings

StudyFocusFindings
Anticoagulant Activity Warfarin vs. Coumarin DerivativesDemonstrated that structural modifications can enhance anticoagulant efficacy .
Anti-inflammatory Properties Scopoletin and HerniarinShowed significant inhibition of inflammatory markers .
Anticancer Potential SAR Studies on CoumarinsIdentified key structural features that enhance cytotoxicity against cancer cells .
Neuroprotective Effects Esculetin's MechanismHighlighted its role in reducing neuroinflammation and oxidative stress .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(pyrrolidin-1-yl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific targets. The chromen-2-one core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Table 1: Antioxidant and Cytotoxic Profiles of Coumarin Derivatives

Compound Antioxidant Activity (GSH/SOD) Cytotoxicity (IC₅₀) Reference
Coumarin High >55.5 µM
3-Acetyl coumarin Moderate* Not reported
3-Nitro-4-(1-pyrrolidinyl) Predicted high† Unknown

*Inferred from structural analogs; †Hypothesized due to nitro group enhancing electron deficiency.

Substituent Effects on Bioactivity

  • In contrast, acetyl groups (electron-withdrawing but less polar) may reduce cellular toxicity .
  • Pyrrolidine : Enhances solubility in polar solvents and may improve bioavailability. Pyrrolidine-containing compounds often exhibit improved binding to enzymes like kinases compared to piperidine or morpholine analogs .

Biological Activity

Coumarin, 3-nitro-4-(1-pyrrolidinyl)- is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula. It features a coumarin backbone with a nitro group and a pyrrolidine moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that Coumarin, 3-nitro-4-(1-pyrrolidinyl)- exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration of the compound that prevents visible growth of bacteria.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
E. coli10
Pseudomonas aeruginosa15

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Coumarins are known for their anticancer properties, and this specific derivative has shown activity against several cancer cell lines.

  • Cell Lines Tested : The compound has been evaluated on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Cell LineIC50 (µM)
A54925
MCF-730
HeLa20

The IC50 values reflect the concentration required to inhibit cell growth by 50%, indicating moderate activity against these cancer types .

3. Other Therapeutic Activities

Beyond antimicrobial and anticancer effects, Coumarin, 3-nitro-4-(1-pyrrolidinyl)- exhibits other biological activities:

  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating possible applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • A study by Ibrahim et al. reported the synthesis of various pyrrolidinyl coumarins, including this compound, highlighting their cytotoxic effects on different cancer cell lines .
  • Another investigation assessed the structure-activity relationship (SAR) of coumarin derivatives, demonstrating that modifications to the coumarin core significantly influence biological activity .

Q & A

Q. What statistical approaches are optimal for analyzing multi-variable datasets in coumarin research?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Use central composite designs to model nonlinear relationships between reaction variables and yield .
  • Machine Learning : Train neural networks on structural fingerprints (e.g., Morgan fingerprints) to predict solubility or toxicity .
  • Bayesian Inference : Estimate parameter uncertainties in kinetic models (e.g., Arrhenius constants) for mechanistic studies .

Q. How should researchers integrate ontological and epistemological frameworks into studies of this compound?

  • Methodological Answer :
  • Ontological Alignment : Define the compound’s properties (e.g., nitro-group reactivity) as objective realities, guiding hypothesis formulation .
  • Epistemological Rigor : Adopt a positivist paradigm to test hypotheses via controlled experiments, ensuring replicability .
  • Mixed-Methods Design : Combine computational predictions (ab initio) with empirical validations (e.g., synthetic yields) for triangulation .

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